molecular formula C8H10N2O3 B2859512 Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 1318758-42-7

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B2859512
CAS No.: 1318758-42-7
M. Wt: 182.179
InChI Key: MPICOIXRDHVAPP-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a formyl group at the 3-position, a methyl group at the 1-position, and an ethyl ester at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine with β-diketones, followed by formylation and esterification. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The formyl group can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-formyl-1-phenyl-1H-pyrazole-5-carboxylate
  • Ethyl 3-formyl-1-methyl-1H-pyrazole-4-carboxylate
  • Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxamide

Uniqueness

Ethyl 3-formyl-1-methyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and ester groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

ethyl 5-formyl-2-methylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)7-4-6(5-11)9-10(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPICOIXRDHVAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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